molecular formula C12H7Br B15334225 2-Bromobiphenylene

2-Bromobiphenylene

Cat. No.: B15334225
M. Wt: 231.09 g/mol
InChI Key: ANPQVSMGLXYJAT-UHFFFAOYSA-N
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Description

2-Bromobiphenylene is an organic compound with the molecular formula C12H7Br It is a derivative of biphenylene, where one of the hydrogen atoms is replaced by a bromine atom

Preparation Methods

Chemical Reactions Analysis

2-Bromobiphenylene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo substitution reactions with different reagents.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are less documented.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromobiphenylene involves its interaction with various molecular targets and pathways. detailed studies on its specific molecular targets and pathways are limited. Generally, its chemical reactivity, particularly in substitution and coupling reactions, plays a significant role in its mechanism of action.

Comparison with Similar Compounds

2-Bromobiphenylene can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and type of halogen atoms.

Properties

IUPAC Name

2-bromobiphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPQVSMGLXYJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC(=CC3=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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